IDO1 Inhibitory Potency: Nanomolar Cellular Activity Demonstrated in Multiple Assays
6,7-Dibromo-4-methoxy-1H-indole exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The compound demonstrates an IC50 of 13 nM in a cellular assay using mouse IDO1 transfected in P815 cells, with comparable activity observed in human cell lines (IC50 = 14-16 nM) [1]. This activity positions the compound within the potency range of advanced clinical IDO1 inhibitors such as epacadostat (IC50 = 10-67 nM) and is significantly more potent than many other indole-based IDO1 inhibitors that exhibit IC50 values in the high nanomolar to micromolar range [1].
| Evidence Dimension | IDO1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 13 nM (mouse IDO1 in P815 cells); 14-16 nM (human IDO1 in LXF-289/A375 cells) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 = 10-67 nM; IDO-IN-2: IC50 = 38 nM; IDO inhibitor 1: IC50 = 3 nM [Class-level baseline for potent IDO1 inhibitors] |
| Quantified Difference | Within the same order of magnitude as clinical-stage IDO1 inhibitors; 2- to 3-fold less potent than the most potent known inhibitors, but substantially more potent than weaker indole-based inhibitors. |
| Conditions | Cellular assays: mouse IDO1 transfected in P815 cells (16 hr incubation, HPLC analysis of L-Kyn); human IDO1 in IFNγ-stimulated LXF-289 and A375 cells (48 hr incubation, HPLC analysis). |
Why This Matters
Procuring a compound with validated, low-nanomolar IDO1 inhibition provides a reliable chemical probe for immuno-oncology research, eliminating the need to test weaker, uncharacterized analogs that may yield false negatives in target validation studies.
- [1] BindingDB Entry BDBM50514753 (CHEMBL4557994): 6,7-dibromo-4-methoxy-1H-indole. The Binding Database. http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753. View Source
